5-Fluoro-2-methylpyridine 1-oxide
Overview
Description
5-Fluoro-2-methylpyridine 1-oxide is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridine 1-oxide typically involves the fluorination of 2-methylpyridine followed by oxidation. One common method is the Balz-Schiemann reaction, where 2-methylpyridine is first diazotized and then treated with a fluorinating agent such as sodium tetrafluoroborate. The resulting 5-fluoro-2-methylpyridine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 5-Fluoro-2-methylpyridine alcohol or amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methylpyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpyridine 1-oxide involves its interaction with molecular targets through its fluorine atom and oxide group. The electron-withdrawing fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The oxide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylpyridine
- 2-Fluoro-3-methylpyridine
- 5-Fluoro-3-methylpyridine
Uniqueness
5-Fluoro-2-methylpyridine 1-oxide is unique due to the presence of both a fluorine atom and an oxide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUFOUJMGXWZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599235 | |
Record name | 5-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45673-79-8 | |
Record name | 5-Fluoro-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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